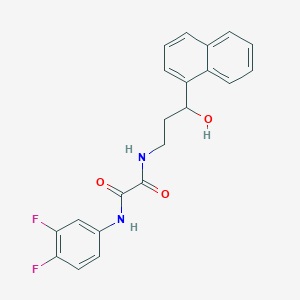

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as DFN-15, is a small molecule compound that has been of great interest to the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Facile Synthesis and Structural Analysis

Research has shown that compounds containing naphthalene and difluorophenyl groups can be synthesized through various methods, including facile preparation from chalcones. These compounds have been characterized using NMR spectroscopy and X-ray crystallography, revealing detailed insights into their molecular structures and the relative configuration of chiral centers. Such studies contribute to understanding the synthesis pathways and structural properties of complex organic compounds, including oxalamides like the one (Obregón-Mendoza et al., 2015).

Advanced Ligand Design for Catalysis

Naphthalene-based oxalamide compounds have been identified as powerful ligands in catalytic reactions. These ligands have facilitated copper-catalyzed aryl amination processes, enabling efficient coupling reactions at relatively low temperatures and with minimal catalyst concentrations. This demonstrates the potential of such compounds in enhancing the efficiency and sustainability of organic synthesis reactions (Gao et al., 2017).

Environmental Bioremediation Applications

The oxidation capabilities of naphthalene dioxygenase, an enzyme that interacts with naphthalene structures, highlight the potential for environmental applications. Specifically, this enzyme system can oxidize various aromatic hydrocarbons, including toluene and ethylbenzene, leading to the formation of less harmful compounds. Such enzymatic processes are crucial for the bioremediation of polluted environments, suggesting that compounds with naphthalene substructures could be relevant in studying or enhancing these biocatalytic transformations (Lee & Gibson, 1996).

Photophysical Properties and Applications

Studies on naphthalene derivatives, such as naphthalenediimides, have explored their photophysical properties, revealing long-lived triplet excited states. These properties are utilized in organic photosensitizers for photooxidation and upconversion processes. The understanding of these photophysical behaviors can inform the development of novel materials for optical, electronic, and photovoltaic applications, suggesting a research interest in exploring the unique electronic structures and reactivities of compounds like "N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide" (Guo et al., 2012).

Propriétés

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O3/c22-17-9-8-14(12-18(17)23)25-21(28)20(27)24-11-10-19(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12,19,26H,10-11H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVXWCPHQSXIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2555502.png)

![benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate](/img/structure/B2555504.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2555511.png)

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B2555513.png)

![1'-Benzyl-2-(furan-2-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2555515.png)

![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)